molecular formula C12H10N2 B094293 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene CAS No. 17755-52-1

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene

Cat. No.: B094293
CAS No.: 17755-52-1
M. Wt: 182.22 g/mol
InChI Key: AUXDIUGCNUFQEM-VOTSOKGWSA-N
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Description

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene is an organic compound with the molecular formula C12H10N2 It is a derivative of pyridine, featuring a vinyl group attached to the 2-position of the pyridine ring, which is further substituted with another pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene can be achieved through several methods. One common approach involves the reaction of 2-vinylpyridine with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100-120°C, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-ethenyl-
  • Pyridine, 3-ethenyl-
  • Pyridine, 2-(2-(2-nitrophenyl)ethenyl)-

Uniqueness

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene is unique due to its dual pyridine rings connected by a vinyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(E)-2-pyridin-3-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDIUGCNUFQEM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263077
Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13362-75-9, 17755-52-1
Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13362-75-9
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Record name (E)-2-(2-(3-Pyridyl)vinyl)pyridine
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Record name 1-(2-Pyridyl)-2(3-pyridly)ethylene
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Record name MLS000737373
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Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Record name 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE
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Q & A

Q1: How does the structure of 1-(2-pyridyl)-2-(3-pyridyl)ethylene contribute to its coordination behavior?

A: 1-(2-pyridyl)-2-(3-pyridyl)ethylene possesses two nitrogen donor atoms within its pyridyl rings, making it a bidentate ligand. These nitrogen atoms can readily coordinate to metal centers, forming stable complexes. The presence of the ethylene bridge introduces rigidity to the ligand, influencing the geometry and stability of the resulting metal complexes. [, , ]

Q2: Can 1-(2-pyridyl)-2-(3-pyridyl)ethylene undergo photochemical reactions within metal-organic frameworks?

A: Yes, research has demonstrated that 1-(2-pyridyl)-2-(3-pyridyl)ethylene can participate in [2+2] photocycloaddition reactions when incorporated into certain metal-organic frameworks. For example, upon exposure to UV or sunlight, complexes containing this ligand can undergo a single-crystal-to-single-crystal (SCSC) transformation, forming cyclobutane derivatives. This reactivity is particularly interesting for developing photo-switchable materials and optical memory devices. [, ]

Q3: What spectroscopic techniques are useful for characterizing complexes containing 1-(2-pyridyl)-2-(3-pyridyl)ethylene?

A3: Various spectroscopic techniques can provide valuable information about complexes incorporating this ligand. These include:

  • UV-Vis Spectroscopy: Helps analyze the electronic transitions within the ligand and the metal center, providing insights into the coordination environment and geometry. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the organic ligand itself and for studying solution-phase dynamics of complexes. []
  • Photoelectron Spectroscopy (PES): Provides information about the electronic structure and ionization potentials of the free ligand, aiding in the interpretation of its coordination behavior. []

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